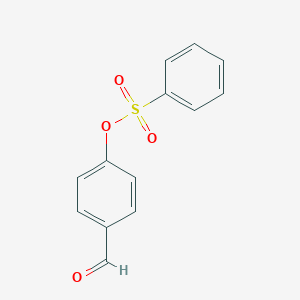![molecular formula C15H15NOS B185004 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide CAS No. 723262-72-4](/img/structure/B185004.png)
3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide, also known as MSMB, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the benzamide family and is synthesized using specific chemical reactions. The purpose of
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide in lab experiments is its potential as an anticancer agent. This compound has been shown to have potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications and anti-inflammatory drugs.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to determine the optimal dose and administration schedule for the compound.
Future Directions
There are several future directions for the study of 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide. One potential direction is the development of new anticancer therapies based on this compound. Further studies are needed to determine the optimal dose and administration schedule for the compound, as well as its potential side effects and toxicity.
Another potential direction is the development of new pain medications and anti-inflammatory drugs based on this compound. Further studies are needed to determine the efficacy and safety of the compound in animal models and humans.
Overall, this compound is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The second step involves the reaction of 3-methylbenzoyl chloride with 3-(methylsulfanyl)aniline to form this compound. The final step involves the purification of the compound using various techniques such as column chromatography, recrystallization, and thin-layer chromatography.
Scientific Research Applications
3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in medicinal chemistry, where it has been studied for its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
This compound has also been studied for its potential applications in pharmacology. It has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
properties
CAS RN |
723262-72-4 |
|---|---|
Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
3-methyl-N-(3-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C15H15NOS/c1-11-5-3-6-12(9-11)15(17)16-13-7-4-8-14(10-13)18-2/h3-10H,1-2H3,(H,16,17) |
InChI Key |
HXIKTUXGWPXDLY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)SC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



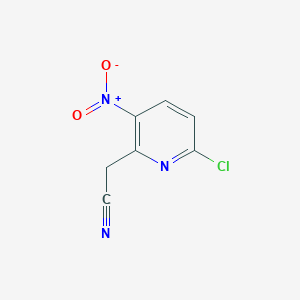


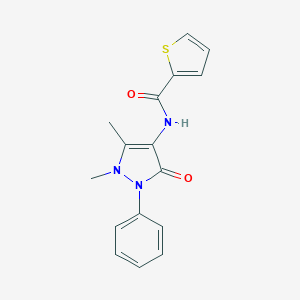
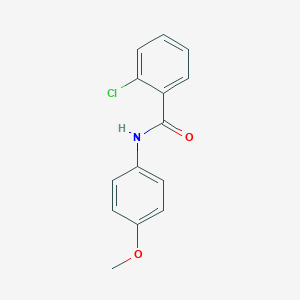
![3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B184930.png)
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)
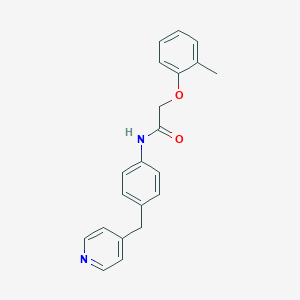
![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)


